N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535260
InChI: InChI=1S/C17H27NO8/c1-10(19)23-9-13-15(24-11(2)20)16(25-12(3)21)14(22)17(26-13)18-7-5-4-6-8-18/h13-17,22H,4-9H2,1-3H3
SMILES:
Molecular Formula: C17H27NO8
Molecular Weight: 373.4 g/mol

N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine

CAS No.:

Cat. No.: VC16535260

Molecular Formula: C17H27NO8

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4,6-Tri-O-acetyl-beta-D-glucopyranosyl) piperidine -

Specification

Molecular Formula C17H27NO8
Molecular Weight 373.4 g/mol
IUPAC Name (3,4-diacetyloxy-5-hydroxy-6-piperidin-1-yloxan-2-yl)methyl acetate
Standard InChI InChI=1S/C17H27NO8/c1-10(19)23-9-13-15(24-11(2)20)16(25-12(3)21)14(22)17(26-13)18-7-5-4-6-8-18/h13-17,22H,4-9H2,1-3H3
Standard InChI Key BRDQWGWKVQRHOR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)N2CCCCC2)O)OC(=O)C)OC(=O)C

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises a β-D-glucopyranose unit with acetyl groups at the 3, 4, and 6 hydroxyl positions, connected to a piperidine ring through an N-glycosidic bond. Key molecular features include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₂₇NO₈
Molecular Weight373.4 g/mol
LogP-0.0775
Polar Surface Area (PSA)111.6 Ų
Acetylation Pattern3, 4, 6-tri-O-acetyl
Stereochemistryβ-D-configuration at the anomeric carbon

The acetyl groups shield reactive hydroxyls, reducing enzymatic degradation and improving lipid solubility . The piperidine ring introduces basicity (pKa ~10), enabling pH-dependent reactivity in biological systems .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves:

  • Acetylation of D-glucose: Protection of hydroxyl groups using acetic anhydride to yield 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose .

  • Selective deacetylation: Removal of the anomeric acetyl group to generate a reactive hemiacetal intermediate.

  • Glycosylation: Reaction with piperidine in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the N-glycosidic bond .

  • Purification: Chromatographic isolation to achieve high purity (>98%) .

Key Reactions

  • Hydrolysis: Under acidic conditions, the acetyl groups hydrolyze to regenerate free hydroxyls, enabling further functionalization .

  • Enzymatic cleavage: Glycosidases may target the β-D-glucopyranosyl linkage, releasing piperidine .

  • Nucleophilic substitution: The piperidine nitrogen can participate in alkylation or acylation reactions .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water due to acetyl groups .

  • Stability: Stable at room temperature but hygroscopic; storage under inert atmosphere is recommended .

Spectroscopic Data

  • IR: Strong absorbance at 1740 cm⁻¹ (C=O stretch of acetyl groups) .

  • NMR:

    • ¹H: δ 5.2–5.4 (anomeric proton), δ 2.0–2.1 (acetyl methyl groups) .

    • ¹³C: δ 170–175 (acetyl carbonyls), δ 98–102 (anomeric carbon) .

Biological and Pharmacological Applications

Glycoconjugate Synthesis

The compound serves as a glycosylation agent for:

  • Oligosaccharide assembly: Introducing piperidine as a temporary protecting group or functional handle .

  • Glycoprotein modification: Attaching sugar moieties to proteins for stability or targeting .

Drug Delivery Systems

  • Prodrug design: Acetyl groups mask polar hydroxyls, enhancing cell membrane permeability. Enzymatic hydrolysis releases active metabolites .

  • Antimicrobial activity: Analogous GlcNAc derivatives exhibit antileishmanial effects by releasing nitric oxide (NO) in macrophages .

ParameterDetailsSource
ToxicityNot tested; handle as a potential irritant
Storage-20°C, desiccated, under nitrogen
Stability in solutionDegrades in aqueous media (hydrolysis)

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide Bromide leaving group instead of piperidineGlycosylation reagent
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate Isothiocyanate group enables thiourea formationChiral derivatization

The piperidine moiety in N-(3,4,6-Tri-O-acetyl-β-D-glucopyranosyl) piperidine distinguishes it through enhanced basicity and potential for further functionalization .

Future Directions

  • Toxicity profiling: Systematic in vitro and in vivo studies to assess safety .

  • Targeted drug delivery: Conjugation with anticancer agents for receptor-mediated uptake .

  • Enzymatic studies: Investigating interactions with glycosidases and acetyltransferases .

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